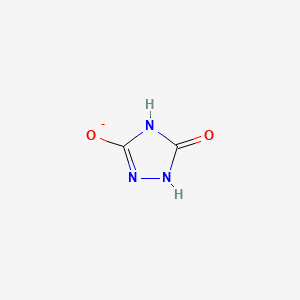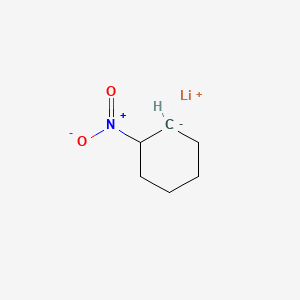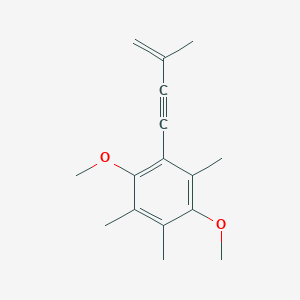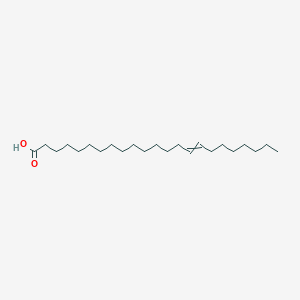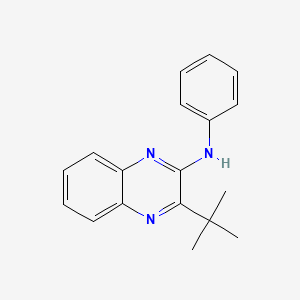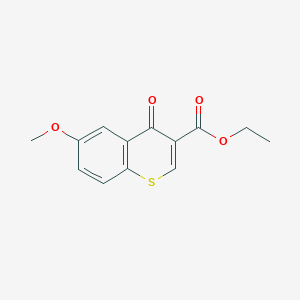
Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate is a chemical compound belonging to the benzothiopyran family. This compound is characterized by its unique structure, which includes a benzothiopyran ring system with an ethyl ester group at the 3-position, a methoxy group at the 6-position, and a ketone group at the 4-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate . This reaction typically requires heating in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrazine and phenylhydrazine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reaction with hydrazine can yield 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4-dihydro-4-oxo-1-benzothiopyran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring system.
Uniqueness
Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ester groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
136637-29-1 |
|---|---|
Molekularformel |
C13H12O4S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
ethyl 6-methoxy-4-oxothiochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O4S/c1-3-17-13(15)10-7-18-11-5-4-8(16-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MAPDLYCKAVCECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC2=C(C1=O)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
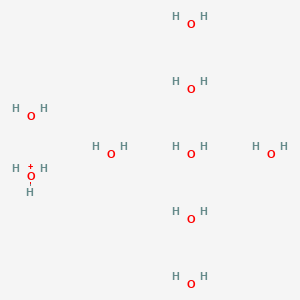

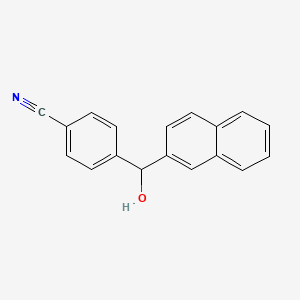
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

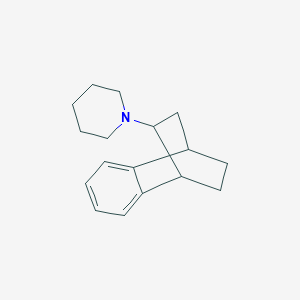

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
